4-(tert-Butylamino)-4-oxobutanoic acid
Overview
Description
The compound "4-(tert-Butylamino)-4-oxobutanoic acid" is a chemical entity that appears to be related to a family of compounds that are synthesized for various applications, including drug discovery and the development of biologically active substances. The papers provided discuss the synthesis and properties of closely related compounds, which can offer insights into the characteristics of "4-(tert-Butylamino)-4-oxobutanoic acid" .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic organic molecules. For instance, the synthesis of a constrained peptidomimetic from pyroglutamic acid involves cleavage, Michael addition, and hydrogenolysis steps to produce a fused ring system suitable for solid-phase synthesis . Another synthesis approach for a chiral intermediate of sitagliptin starts from L-aspartic acid and involves selective methylation, Boc-protection, acylation, reduction, and oxidation steps . These methods highlight the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of compounds in this category is often complex, featuring multiple functional groups and chiral centers. The synthesis of diastereomers of azabicycloalkane amino acids, for example, results in rigid dipeptide mimetics that are useful for structure-activity studies . The presence of tert-butoxycarbonyl groups is a common theme, which is used for protection during synthesis and later removed or modified .
Chemical Reactions Analysis
Chemical reactions involving these compounds are diverse and include cyclizations, enantioselective three-component reactions, and interactions with amines. Silver-catalyzed π-cyclizations of tert-butyl 3-oxopent-4-ynoate can lead to the formation of hydroxypyrone or pulvinone depending on the conditions . Enantioselective reactions of tert-butyl diazoacetate with arylamines and imines produce α,β-bis(arylamino) acid derivatives . Additionally, aroylpyruvic acids can react with tert-butylamine to form 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids with antimicrobial and analgesic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the synthesized 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids are described as colorless crystalline substances with varying solubility in organic solvents and water . The presence of tert-butyl groups and other bulky substituents can affect the solubility and reactivity of these molecules. The chiral centers also play a crucial role in the biological activity and selectivity of the compounds .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Chiral Intermediates : 4-(tert-Butylamino)-4-oxobutanoic acid is used as a key intermediate in the synthesis of various compounds. For example, it plays a crucial role in the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, an anti-diabetic drug (Zhang Xingxian, 2012).
Applications in Organic Chemistry
- Development of Novel Bioactive Compounds : This acid is also used in the synthesis and characterization of novel bioactive compounds. For instance, derivatives like 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione have been synthesized using 4-(tert-Butylamino)-4-oxobutanoic acid as an intermediate, and these compounds have shown potential antitumor activity (Catalin V. Maftei et al., 2013).
Photocatalytic Applications
- Photocatalytic Degradation : In the field of environmental chemistry, derivatives of 4-(tert-Butylamino)-4-oxobutanoic acid, like salbutamol, have been studied for their photocatalytic degradation using titanium dioxide as a photocatalyst. This research helps in understanding the degradation pathways of such compounds and their environmental impact (V. Sakkas et al., 2007).
Catalysis and Synthesis
- Catalytic Synthesis : The compound has been used in catalytic synthesis processes. For example, di-tert-butyl 4-(4-methoxybenzyloxy)-2-oxobutanoate was synthesized using a catalytic process and further used for the total synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor (K. Morokuma et al., 2008).
Molecular Docking and Spectroscopy
- Molecular Docking Studies : The derivatives of 4-(tert-Butylamino)-4-oxobutanoic acid are also subject to molecular docking and spectroscopy studies. These studies are crucial for understanding the interaction of these compounds with biological targets and their potential pharmacological importance (K. Vanasundari et al., 2018).
properties
IUPAC Name |
4-(tert-butylamino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)9-6(10)4-5-7(11)12/h4-5H2,1-3H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGXYMRZBNNOTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216406 | |
Record name | 4-(tert-Butylamino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butylamino)-4-oxobutanoic acid | |
CAS RN |
6622-06-6 | |
Record name | 4-(tert-Butylamino)-4-oxobutanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6622-06-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(tert-Butylamino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(TERT-BUTYLAMINO)-4-OXOBUTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X292PQ9VJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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